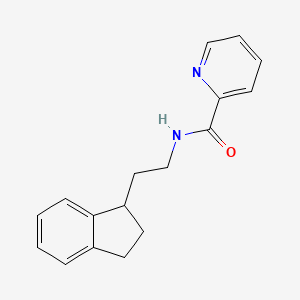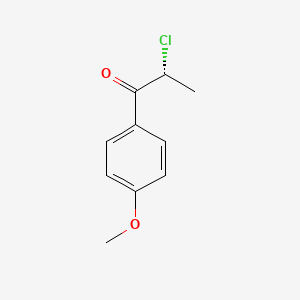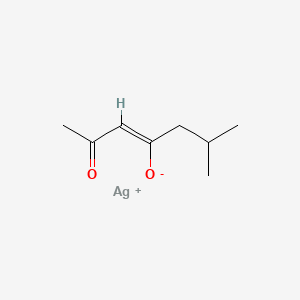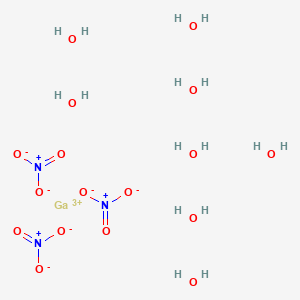
Gallium(III) nitrate 8-hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium(III) nitrate 8-hydrate, also known as gallium trinitrate hydrate, is a chemical compound with the formula Ga(NO₃)₃·8H₂O. It is a hydrated form of gallium nitrate and is commonly used in various scientific and industrial applications. This compound is known for its high purity and is often used as a precursor for the synthesis of other gallium compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gallium(III) nitrate 8-hydrate can be synthesized by dissolving gallium metal or gallium hydroxide in nitric acid. The reaction typically involves the following steps:
- Dissolution of gallium metal or gallium hydroxide in nitric acid.
- Evaporation of the solvent to obtain gallium nitrate.
- Recrystallization to obtain the hydrated form .
Industrial Production Methods: In industrial settings, this compound is produced by reacting gallium metal with nitric acid under controlled conditions. The resulting solution is then evaporated and crystallized to obtain the desired hydrate .
Analyse Des Réactions Chimiques
Types of Reactions: Gallium(III) nitrate 8-hydrate undergoes various chemical reactions, including:
Oxidation: Gallium(III) nitrate can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to gallium metal or other lower oxidation states of gallium.
Substitution: Gallium(III) nitrate can participate in substitution reactions where nitrate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide can be used as an oxidizing agent.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be employed.
Substitution: Various ligands such as phosphates or organic molecules can be used under appropriate conditions.
Major Products Formed:
Oxidation: Gallium oxide (Ga₂O₃) can be formed.
Reduction: Gallium metal (Ga) or gallium(I) compounds.
Substitution: Complexes with different ligands depending on the reaction conditions.
Applications De Recherche Scientifique
Mécanisme D'action
Gallium(III) nitrate exerts its effects by mimicking iron in biological systems. It competes with iron for binding sites on proteins and enzymes, disrupting essential biological processes. For example, it inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby preventing cell proliferation. Additionally, gallium can induce apoptosis in cancer cells by generating reactive oxygen species and activating apoptotic pathways .
Comparaison Avec Des Composés Similaires
Gallium(III) nitrate 8-hydrate can be compared with other similar compounds such as:
Iron(III) nitrate: Both compounds have similar coordination chemistry and can form similar complexes. gallium(III) nitrate is less toxic and has unique biological properties.
Aluminum(III) nitrate: Similar in terms of chemical behavior, but gallium(III) nitrate has distinct applications in medicine and industry.
Indium(III) nitrate: Shares some chemical properties with gallium(III) nitrate but is used in different industrial applications.
This compound stands out due to its unique combination of chemical reactivity, biological activity, and industrial applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
GaH16N3O17 |
|---|---|
Poids moléculaire |
399.86 g/mol |
Nom IUPAC |
gallium;trinitrate;octahydrate |
InChI |
InChI=1S/Ga.3NO3.8H2O/c;3*2-1(3)4;;;;;;;;/h;;;;8*1H2/q+3;3*-1;;;;;;;; |
Clé InChI |
PLRRJDOBLTZUHB-UHFFFAOYSA-N |
SMILES canonique |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.[Ga+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


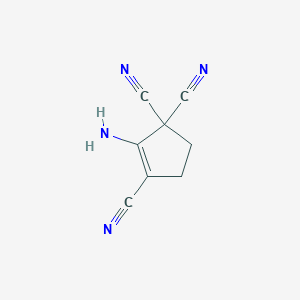
![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)

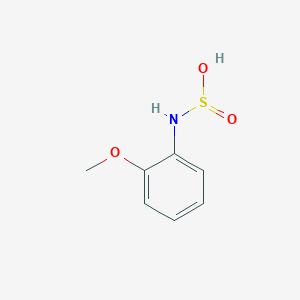
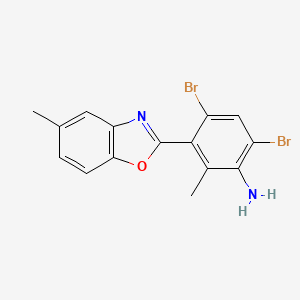
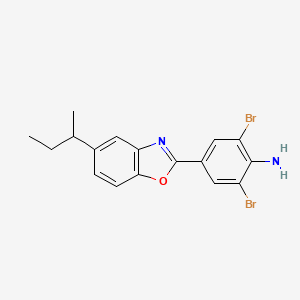
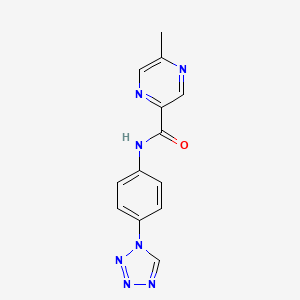
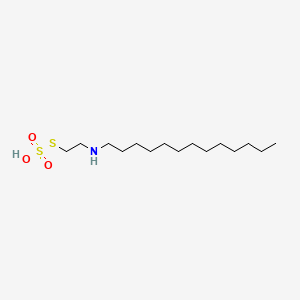

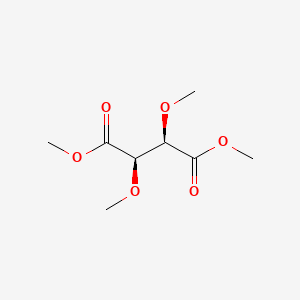
![2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793057.png)
